molecular formula C5H9ClN4O B1378572 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride CAS No. 110475-17-7

4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride

Cat. No.: B1378572
CAS No.: 110475-17-7
M. Wt: 176.6 g/mol
InChI Key: YFMJZCHGGMMHKO-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride is a chemical compound with the molecular formula C4H7ClN4O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole ring . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazole compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.

Scientific Research Applications

4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can activate AMP-dependent protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis . This activation leads to increased metabolic activity and changes in the physical composition of muscle tissues.

Comparison with Similar Compounds

Uniqueness: 4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to activate AMPK and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

5-amino-3-methylimidazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.ClH/c1-9-2-8-4(6)3(9)5(7)10;/h2H,6H2,1H3,(H2,7,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMJZCHGGMMHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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